molecular formula C22H20O3 B7964084 Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate CAS No. 1820618-01-6

Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate

Cat. No.: B7964084
CAS No.: 1820618-01-6
M. Wt: 332.4 g/mol
InChI Key: VHACEHNHRMVRNA-UHFFFAOYSA-N
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Description

Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate is an organic compound with the molecular formula C22H20O3. It is a derivative of phenylacetic acid and is characterized by the presence of a benzyloxy group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid.

Another synthetic route involves the use of a Grignard reagent. The reaction of methyl benzoate with a Grignard reagent, such as phenylmagnesium bromide, can produce the desired ester. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, in a continuous flow system can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate involves its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. The pathways involved in these reactions are typically enzyme-catalyzed and may involve the formation of enzyme-substrate complexes.

Comparison with Similar Compounds

Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2-[4-(3-phenylmethoxyphenyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-24-22(23)14-17-10-12-19(13-11-17)20-8-5-9-21(15-20)25-16-18-6-3-2-4-7-18/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHACEHNHRMVRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172860
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820618-01-6
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-(phenylmethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820618-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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